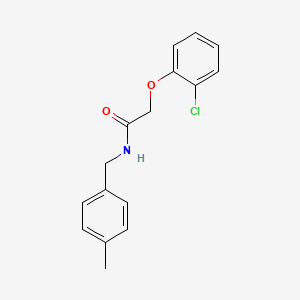
N-1,3-benzodioxol-5-yl-3-(4-ethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-3-(4-ethylphenyl)propanamide, commonly known as Ethylone, is a synthetic psychoactive substance that belongs to the amphetamine class of drugs. It is a stimulant and entactogen drug that has gained popularity in recent years due to its euphoric and stimulating effects. Ethylone has been the subject of several scientific studies that have explored its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
Ethylone acts as a monoamine releaser, primarily releasing serotonin and dopamine. It binds to the serotonin and dopamine transporters, causing the release of these neurotransmitters into the synaptic cleft. This results in increased levels of these neurotransmitters in the brain, leading to the euphoric and stimulating effects of the drug.
Biochemical and Physiological Effects:
Ethylone has been shown to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. Ethylone has been shown to have neurotoxic effects, causing damage to serotonin and dopamine neurons in animal models.
実験室実験の利点と制限
Ethylone has several advantages and limitations for lab experiments. It is a relatively cheap and easy-to-synthesize drug, making it accessible for researchers. It has been used in several studies to explore the effects of amphetamine-class drugs on the brain and behavior. However, due to its neurotoxic effects, it is not a suitable drug for long-term studies, and caution should be taken when using it in animal models.
将来の方向性
There are several future directions for research on Ethylone. One direction is to explore its effects on different neurotransmitter systems, such as the noradrenergic and glutamatergic systems. Another direction is to investigate the long-term effects of Ethylone on the brain and behavior. Additionally, research could be done to explore the potential therapeutic uses of Ethylone, such as in the treatment of depression or anxiety disorders.
Conclusion:
In conclusion, Ethylone is a synthetic psychoactive substance that has gained popularity in recent years due to its euphoric and stimulating effects. It has been the subject of several scientific studies that have explored its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While Ethylone has several advantages for lab experiments, caution should be taken due to its neurotoxic effects. Further research is needed to explore the potential therapeutic uses of Ethylone and its effects on different neurotransmitter systems.
合成法
Ethylone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with ethylamine. The process involves the use of various reagents and solvents, and the final product is purified through recrystallization.
科学的研究の応用
Ethylone has been used in several scientific studies to explore its effects on the central nervous system. It has been shown to have a similar structure and pharmacological profile to other amphetamine-class drugs, such as MDMA and methamphetamine. Ethylone has been used in studies to explore its effects on neurotransmitter release, receptor binding, and behavioral effects in animal models.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-13-3-5-14(6-4-13)7-10-18(20)19-15-8-9-16-17(11-15)22-12-21-16/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLMSPDXTSMRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)

![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5812063.png)
![N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5812071.png)

![ethyl 4-{[(11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5812080.png)
![ethyl 2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5812098.png)

![1-(1,2-dihydro-5-acenaphthylenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5812118.png)
